5,6-Dimethoxyisoindolin-1-one
Description
Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-3-6-5-11-10(12)7(6)4-9(8)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPUCMWDFXRDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CNC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509839 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59084-72-9 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 3,4-Dimethoxybenzylamine Derivatives
One of the most common approaches involves the intramolecular cyclization of 3,4-dimethoxybenzylamine derivatives under controlled conditions to form the isoindolinone core. This method typically requires:
- Starting materials: 3,4-dimethoxybenzylamine or its derivatives
- Catalysts: Acidic or metal catalysts (e.g., Lewis acids)
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Elevated temperatures (generally 80–150 °C) to facilitate ring closure
- Reaction time: Several hours depending on scale and catalyst
This cyclization proceeds through nucleophilic attack of the amine on an activated carbonyl or equivalent electrophilic center, forming the isoindolinone ring.
Oxidative Cyclization Methods
Alternative methods employ oxidative cyclization of suitable precursors, where the aromatic ring bearing methoxy substituents undergoes intramolecular cyclization in the presence of oxidizing agents. Common oxidants include:
- Potassium permanganate (KMnO4)
- Chromium trioxide (CrO3)
- Hypervalent iodine reagents
These reactions often require:
- Acidic or neutral media
- Controlled temperature to avoid over-oxidation
- Subsequent purification steps such as recrystallization or chromatography
Transition Metal-Catalyzed Syntheses
Recent advances have explored the use of transition metal catalysts (e.g., palladium, rhenium) to facilitate the formation of this compound derivatives with high selectivity and yield. For instance, complexes of rhenium with cyclopentadienyl tricarbonyl ligands have been used to incorporate the 5,6-dimethoxyisoindoline pharmacophore into more complex molecules. These methods typically involve:
- Metal-catalyzed carbonylation or cyclization steps
- Use of ligands to stabilize intermediates
- Mild reaction conditions compared to classical oxidative methods
Such approaches are valuable in radiolabeling and imaging agent development but can be adapted for preparative synthesis.
Industrial Scale Production Considerations
For industrial production, the synthesis of this compound is optimized for:
- High yield and purity: Achieved through careful control of reaction parameters and purification steps (e.g., recrystallization, chromatography)
- Scalability: Reactions are adapted to larger volumes with continuous monitoring
- Environmental and safety aspects: Use of greener solvents and minimizing hazardous reagents where possible
Industrial processes often utilize the cyclization of substituted benzylamine precursors due to its straightforwardness and cost-effectiveness.
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of 3,4-Dimethoxybenzylamine | 3,4-Dimethoxybenzylamine | Acid catalysts, Lewis acids | 80–150 °C, aprotic solvents | Simple, scalable | Requires elevated temperature |
| Oxidative Cyclization | Aromatic precursors with methoxy groups | KMnO4, CrO3, hypervalent iodine | Acidic/neutral medium, controlled temperature | Direct formation of isoindolinone | Risk of over-oxidation |
| Transition Metal-Catalyzed Methods | Substituted benzylamines or related intermediates | Rhenium, palladium complexes | Mild conditions, ligand-stabilized | High selectivity, suited for complex derivatives | More expensive catalysts |
Detailed Research Findings on Preparation
The cyclization of 3,4-dimethoxybenzylamine under acidic conditions is well-documented as an efficient route to this compound, often yielding high purity products suitable for further functionalization.
In studies involving radiolabeled analogs for tumor imaging, 5,6-dimethoxyisoindoline derivatives were synthesized using rhenium cyclopentadienyl tricarbonyl complexes, demonstrating that metal-mediated synthesis can incorporate the isoindolinone moiety with high receptor affinity and biological activity.
Oxidative cyclization routes have been employed to access oxidized derivatives of this compound, useful for exploring structure-activity relationships in biological assays.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxyisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the isoindolinone ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted isoindolinone derivatives.
Scientific Research Applications
Chemistry: 5,6-Dimethoxyisoindolin-1-one is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Isoindolinone derivatives, including this compound, have shown potential biological activities such as antiviral, anticancer, and antimicrobial properties . These compounds are being investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.
Industry: In the materials science field, this compound can be used as a precursor for the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for industrial applications .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxyisoindolin-1-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific biological activity being studied. For example, in anticancer research, it may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms .
Comparison with Similar Compounds
Structural and Functional Comparison
Isoindolin-1-one derivatives vary in substituent type, position, and electronic properties, which significantly influence their physicochemical and biological behaviors. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties of Isoindolin-1-one Derivatives
Key Research Findings
Hydroxy substituents (e.g., 6-Hydroxy-2-methylisoindolin-1-one) introduce hydrogen-bonding capabilities, which are critical for binding to enzymes or receptors .
Synthetic Accessibility: Alkylation reactions (e.g., benzylation of 6-methoxyisoindolin-1-one) proceed efficiently under mild conditions, as demonstrated by the 71% yield of 2-Benzyl-6-methoxyisoindolin-1-one . Click chemistry approaches, such as azide-alkyne cycloaddition, have been employed to functionalize isoindolin-1-one cores with diverse groups (e.g., dimethylamino phenyl in 4,6-dimethoxy derivatives) .
Physicochemical Properties :
- Methyl-substituted analogs (e.g., 5,6-Dimethylisoindolin-1-one) exhibit lower polarity compared to methoxy derivatives, impacting their chromatographic behavior and bioavailability .
- Halogenated derivatives like 6-Chloroisoindolin-1-one may serve as intermediates for further cross-coupling reactions due to the reactivity of the C-Cl bond .
Biological Activity
5,6-Dimethoxyisoindolin-1-one (DMIO) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DMIO, synthesizing current research findings, case studies, and applications in drug development.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing ring. Its chemical formula is , with two methoxy groups at the 5 and 6 positions, which influence its solubility and reactivity. The compound serves as a scaffold for developing new drugs, particularly in the context of cancer treatment and other diseases.
Biological Activities
Research indicates that compounds within the isoindolinone class, including DMIO, exhibit various biological activities:
- Anticancer Properties : Structural similarities to known bioactive compounds suggest that DMIO may possess anticancer properties. Isoindolinone derivatives have been studied for their potential to inhibit cancer cell growth .
- Antimicrobial Activity : Some isoindolinone derivatives have demonstrated antimicrobial effects. For instance, studies have shown that certain derivatives exhibit activity against a range of pathogens .
- HIV-1 Integrase Inhibition : Related compounds have been developed as inhibitors of HIV-1 integrase, indicating that DMIO may also contribute to antiviral strategies .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often tailored to introduce specific substituents that enhance biological activity. Common synthetic routes include:
- Condensation Reactions : Utilizing starting materials like anilines and aldehydes under acidic or basic conditions.
- Cyclization Techniques : Employing cyclization methods to form the isoindolinone core from simpler precursors.
Comparative Analysis with Related Compounds
The following table summarizes key features of DMIO compared to other structurally related compounds:
| Compound Name | Structural Highlights | Unique Features |
|---|---|---|
| This compound (DMIO) | Two methoxy groups at positions 5 and 6 | Unique dual substitution pattern affecting solubility |
| Isoindolinone | Basic structure without substituents | Serves as a parent compound for various derivatives |
| 3-Oxoisoindoline | Contains a keto group at position 3 | Different reactivity due to keto functionality |
| 6-(Aminomethyl)isoindolin-1-one | Contains an amino group at position 6 | Enhanced solubility and potential biological activity |
Case Studies
Several studies have explored the biological activities of isoindolinone derivatives:
- Antimicrobial Activity Study : A study evaluated various isoindolinone derivatives for their antimicrobial properties. Results indicated that certain modifications led to enhanced activity against specific bacterial strains .
- HIV-1 Integrase Inhibitor Development : Research focused on synthesizing new analogues based on isoindolinone structures showed promising inhibitory effects on HIV-1 integrase in vitro, suggesting potential for further development as antiviral agents .
Q & A
Q. What are the standard synthetic protocols for 5,6-Dimethoxyisoindolin-1-one, and how can researchers ensure reproducibility?
- Methodological Answer : The synthesis typically involves cyclization reactions using substituted benzylamines or phenylalkylamines under reflux conditions with acetonitrile as a solvent. For example, a related isoindolinone derivative was synthesized using 3-chloro-4-fluorobenzylamine and triethylamine (EtN) in acetonitrile, followed by demethylation with BBr in dichloromethane . To ensure reproducibility, researchers should:
Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : High-resolution NMR (H, C, DEPT-135) to confirm substituent positions and ring structure.
- Chromatography : HPLC or UPLC with UV detection (e.g., 254 nm) to assess purity, ideally ≥95%.
- Mass Spectrometry : HRMS (ESI or EI) to verify molecular ion peaks and fragmentation patterns.
For novel derivatives, elemental analysis (C, H, N) is recommended to confirm empirical formulas .
Q. Which in vitro assays are most relevant for evaluating the biological activity of this compound?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ assays.
- Cell Viability : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure periods.
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-protein interactions.
Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across ≥3 independent replicates .
Advanced Research Questions
Q. How can computational methods enhance the study of this compound’s mechanism of action?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to target proteins, while molecular dynamics simulations (GROMACS) assess stability over time (e.g., 100 ns trajectories). Key steps:
- Target Preparation : Retrieve protein structures from PDB (e.g., 2B4J for kinases) and optimize protonation states.
- Ligand Parameterization : Generate 3D conformers of this compound using RDKit or Open Babel.
- Validation : Compare predicted binding affinities (ΔG) with experimental IC values to refine models.
These methods prioritize derivatives for synthesis, reducing experimental workload .
Q. What strategies resolve contradictions in pharmacological data for this compound across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity, enzyme lot differences). Mitigation approaches:
- Meta-Analysis : Pool data from ≥5 studies using random-effects models to identify trends.
- Standardization : Adopt consensus protocols (e.g., NIH Assay Guidance Manual) for IC determination.
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR if initial data used fluorescence).
Document all experimental conditions (e.g., buffer pH, temperature) to enable cross-study comparisons .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer : SAR studies require systematic modification of substituents (e.g., methoxy groups, ring size) and evaluation of biological effects. Steps include:
- Scaffold Diversification : Synthesize analogs with variations at positions 5 and 6 (e.g., ethoxy, halogen substituents).
- Pharmacophore Mapping : Use software like MOE to identify critical hydrogen bond donors/acceptors.
- Data Integration : Combine biological activity (IC), LogP (chromatographic determination), and solubility (shake-flask method) into QSAR models.
Prioritize derivatives showing ≥10-fold potency improvements over the parent compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
